molecular formula C18H14ClNO2 B3016508 (4-Chloro-6-methoxyquinolin-3-yl)(4-methylphenyl)methanone CAS No. 1351792-84-1

(4-Chloro-6-methoxyquinolin-3-yl)(4-methylphenyl)methanone

Cat. No.: B3016508
CAS No.: 1351792-84-1
M. Wt: 311.77
InChI Key: OQDPUENTNIYHDH-UHFFFAOYSA-N
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Description

(4-Chloro-6-methoxyquinolin-3-yl)(4-methylphenyl)methanone is a chemical compound with the molecular formula C18H14ClNO2 It is a derivative of quinoline, a heterocyclic aromatic organic compound

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-6-methoxyquinolin-3-yl)(4-methylphenyl)methanone typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chloro-6-methoxyquinoline and 4-methylbenzoyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-6-methoxyquinolin-3-yl)(4-methylphenyl)methanone undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The methoxy group can be oxidized to form corresponding quinoline derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

(4-Chloro-6-methoxyquinolin-3-yl)(4-methylphenyl)methanone has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Chloro-6-methoxyquinolin-3-yl)(4-methylphenyl)methanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chloro group and a methoxy group on the quinoline ring, along with a methylphenyl group, makes it a versatile compound for various applications.

Properties

IUPAC Name

(4-chloro-6-methoxyquinolin-3-yl)-(4-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNO2/c1-11-3-5-12(6-4-11)18(21)15-10-20-16-8-7-13(22-2)9-14(16)17(15)19/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQDPUENTNIYHDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CN=C3C=CC(=CC3=C2Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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